molecular formula C9H21N3 B8526086 (1-Tert-butyl-piperidin-4-yl)-hydrazine

(1-Tert-butyl-piperidin-4-yl)-hydrazine

Cat. No. B8526086
M. Wt: 171.28 g/mol
InChI Key: VMKUVTAHFUFGLQ-UHFFFAOYSA-N
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Patent
US07214802B2

Procedure details

A 1M solution borane in THF (28.7 mL, 28.7 mmol) was added to N′-(1-tert-Butyl-piperidin-4-ylidene)-hydrazinecarboxylic acid tert-butyl ester. The mixture was stirred for 16 h, and then 40 mL of 6M HCl was added. The mixture was heated to 60° C. for 30 min. The mixture was concentrated and 200 mL of petroleum ether was added, followed by powdered NaOH (5 g). The slurry was stirred manually for 30 min, and then the mixture was dried with MgSO4, filtered, and concentrated to give 1.21 g of (1-tert-butyl-piperidin-4-yl)-hydrazine (1.21 g).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
28.7 mL
Type
reactant
Reaction Step One
Name
N′-(1-tert-Butyl-piperidin-4-ylidene)-hydrazinecarboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.C1COCC1.C(OC([NH:14][N:15]=[C:16]1[CH2:21][CH2:20][N:19]([C:22]([CH3:25])([CH3:24])[CH3:23])[CH2:18][CH2:17]1)=O)(C)(C)C>Cl>[C:22]([N:19]1[CH2:18][CH2:17][CH:16]([NH:15][NH2:14])[CH2:21][CH2:20]1)([CH3:25])([CH3:23])[CH3:24]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
28.7 mL
Type
reactant
Smiles
C1CCOC1
Name
N′-(1-tert-Butyl-piperidin-4-ylidene)-hydrazinecarboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NN=C1CCN(CC1)C(C)(C)C
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
200 mL of petroleum ether was added
STIRRING
Type
STIRRING
Details
The slurry was stirred manually for 30 min
Duration
30 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)N1CCC(CC1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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